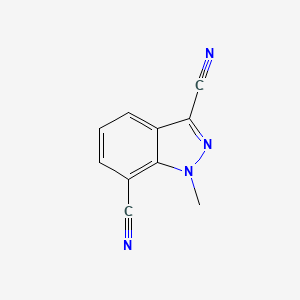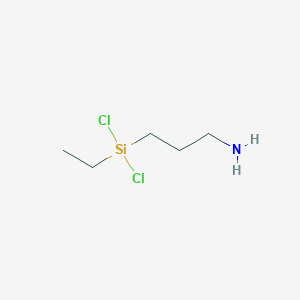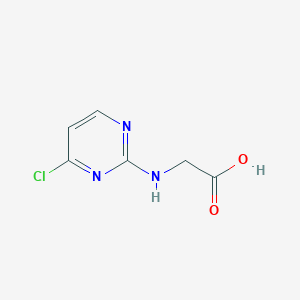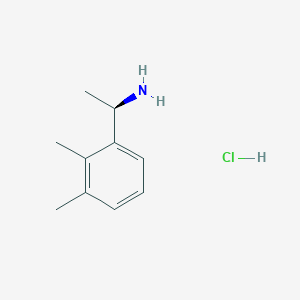![molecular formula C6H3ClN2OS B11908132 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-43-0](/img/structure/B11908132.png)
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina es un compuesto heterocíclico que pertenece a la clase de las tienopirimidinas. Este compuesto se caracteriza por un sistema de anillos fusionados que consiste en un anillo de tiofeno y un anillo de pirimidina, con un átomo de cloro en la posición 2 y un grupo cetónico en la posición 4. Es de gran interés en la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina típicamente implica la ciclización de precursores apropiados. Un método común es la reacción del ácido 2-aminotiofeno-3-carboxílico con urea para formar tienopirimidina-4(3H)-ona, seguida de cloración utilizando oxicloruro de fósforo (POCl3) para introducir el átomo de cloro en la posición 2 .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de catalizadores eficientes y condiciones de reacción para maximizar el rendimiento y la pureza. Por ejemplo, se ha propuesto el uso de reacciones de carbonilación catalizadas por paladio para la síntesis de derivados sustituidos de tienopirimidina[2,3-D] .
Análisis De Reacciones Químicas
Tipos de reacciones: La 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina experimenta diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de cloro en la posición 2 puede ser sustituido por nucleófilos como aminas, tioles y alcóxidos.
Sustitución electrófila: El compuesto puede participar en reacciones de sustitución electrófila, particularmente en el anillo de tiofeno.
Oxidación y reducción: El grupo cetónico en la posición 4 puede experimentar reacciones de oxidación y reducción en condiciones apropiadas.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como aminas (por ejemplo, aminas de piridina) en presencia de bases como N,N-diisopropiletilamina (DIPEA) y disolventes como dimetilformamida (DMF) a temperaturas elevadas.
Sustitución electrófila: Reactivos como halógenos o agentes de nitración en condiciones ácidas.
Oxidación y reducción: Agentes oxidantes como permanganato de potasio o agentes reductores como borohidruro de sodio.
Productos principales:
Sustitución nucleofílica: Derivados sustituidos de tienopirimidina-4(3H)-ona.
Sustitución electrófila: Derivados halogenados o nitrados.
Oxidación y reducción: Alcoholes o cetonas correspondientes.
Aplicaciones Científicas De Investigación
La 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se ha investigado por sus posibles actividades antimicrobianas y antifúngicas.
Medicina: Se ha explorado por sus posibles propiedades anticancerígenas, antiinflamatorias y antioxidantes.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que los derivados de este compuesto inhiben enzimas como la acetil-CoA carboxilasa, que juega un papel crucial en la biosíntesis de ácidos grasos . Esta inhibición puede conducir a efectos antimicrobianos y anticancerígenos al interrumpir las vías metabólicas esenciales en microorganismos y células cancerosas.
Compuestos similares:
- 2,4-Diclorotieno[2,3-D]pirimidina
- Ácido 4-Clorotieno[2,3-D]pirimidina-6-carboxílico
- 2-Cloro-7H-pirrolo[2,3-D]pirimidina
Comparación: La 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina es única debido a su patrón de sustitución específico y la presencia de un grupo cetónico en la posición 4. Esta característica estructural confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos. Por ejemplo, mientras que la 2,4-diclorotieno[2,3-D]pirimidina tiene dos átomos de cloro, la presencia de un solo átomo de cloro en la 4(3H)-Oxona-2-clorotieno[2,3-D]pirimidina permite reacciones de sustitución nucleofílica selectivas .
Comparación Con Compuestos Similares
- 2,4-Dichlorothieno[2,3-D]pyrimidine
- 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
- 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine
Comparison: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2,4-dichlorothieno[2,3-D]pyrimidine has two chlorine atoms, the presence of a single chlorine atom in this compound allows for selective nucleophilic substitution reactions .
Propiedades
IUPAC Name |
2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPHJMCGXAADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481262 |
Source


|
| Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-43-0 |
Source


|
| Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)







![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)





